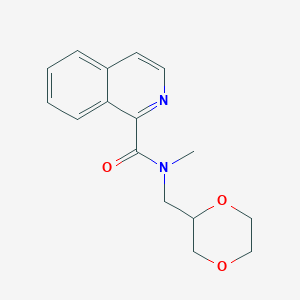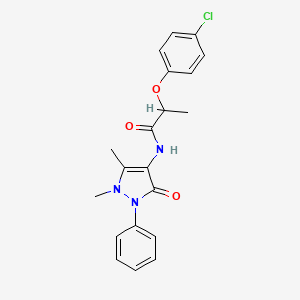
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-isoquinolinecarboxamide
Overview
Description
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-isoquinolinecarboxamide, also known as IMA-08401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-isoquinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine and is a target for drugs used in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, this compound has also been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which can help to protect cells from oxidative stress. It has also been shown to reduce the expression of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-isoquinolinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify, which makes it readily available for use in various assays and studies. Another advantage is that it has been shown to have low toxicity and few side effects, which makes it a potentially safe and effective therapeutic agent.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Another limitation is that its potential therapeutic applications have not yet been fully explored in clinical trials, which makes it difficult to determine its efficacy and safety in humans.
Future Directions
There are several potential future directions for research on N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-isoquinolinecarboxamide. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets and improve the design of experiments aimed at studying its activity. Another area of focus could be on exploring its potential use in combination with other drugs or therapies, which could enhance its efficacy and reduce the risk of side effects. Finally, more research is needed to determine its safety and efficacy in clinical trials, which could pave the way for its use as a therapeutic agent in humans.
Scientific Research Applications
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-isoquinolinecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to inhibit the growth of cancer cells. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.
Another area of research has explored the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro and in vivo studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation, which are key factors in the development and progression of these diseases.
properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methylisoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(10-13-11-20-8-9-21-13)16(19)15-14-5-3-2-4-12(14)6-7-17-15/h2-7,13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKXZURUFYHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4428955.png)

![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4428971.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4428976.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4428999.png)
![N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4429002.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine hydrochloride](/img/structure/B4429008.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4429017.png)
![methyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4429019.png)
![3,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4429026.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4429030.png)

![N-isopropyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4429053.png)